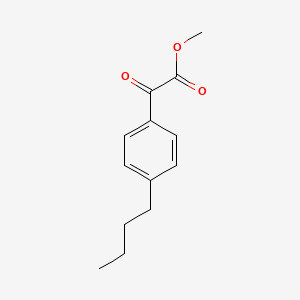

Methyl 4-n-butylbenzoylformate

Description

Overview of α-Ketoester Derivatives in Organic Chemistry

α-Ketoesters are a class of organic compounds characterized by a ketone functional group adjacent to an ester moiety. This unique arrangement of two carbonyl groups imparts a high degree of reactivity and synthetic versatility, establishing them as pivotal intermediates in organic synthesis. rsc.orgnih.gov They serve as fundamental building blocks for a wide array of more complex molecules, including α-hydroxy acids, α-amino acids, and various heterocyclic systems. acs.org

The synthesis of α-ketoesters can be achieved through several methods, such as the oxidation of corresponding α-hydroxy esters, the esterification of α-keto acids, or more modern approaches like the iodine-mediated oxidative esterification of acetophenones. organic-chemistry.orgacs.org Diversity-oriented synthesis strategies have also been developed to produce a wide range of α-ketoester derivatives under mild conditions. rsc.org In the realm of medicinal chemistry, the structural motifs derived from α-ketoesters are valued for their potential pharmaceutical applications. rsc.org Their utility is further demonstrated in asymmetric catalysis, where the 1,2-dicarbonyl structure can coordinate to a chiral catalyst, enabling the synthesis of enantiomerically pure compounds. nih.gov

Structural Classification and Nomenclature of Benzoylformate Esters

Benzoylformate esters are a specific subclass of aromatic α-ketoesters where the keto group is directly attached to a benzene (B151609) ring. The parent compound is benzoylformic acid, and its esters are named based on the alcohol group forming the ester and any substituents on the aromatic ring. The systematic IUPAC name for this class of compounds is derived from phenylglyoxylic acid; for instance, the methyl ester is known as methyl phenylglyoxylate (B1224774) or methyl 2-oxo-2-phenylacetate. cymitquimica.comanshulchemicals.comchemicalbook.com

Methyl 4-n-butylbenzoylformate belongs to this family. Its structure consists of a central phenylglyoxylate core, with a methyl group forming the ester and an n-butyl group substituted at the para (position 4) of the phenyl ring. The nomenclature specifies these features: "methyl" indicates the ester group, "benzoylformate" identifies the core structure, and "4-n-butyl" denotes the position and identity of the alkyl substituent on the benzene ring.

Table 1: Examples of Benzoylformate Esters

| Compound Name | Ester Group | Ring Substituent |

|---|---|---|

| Methyl Benzoylformate | Methyl | None |

| Ethyl Benzoylformate | Ethyl | None |

| This compound | Methyl | 4-n-butyl |

| Ethyl 4-methylbenzoylformate | Ethyl | 4-methyl |

| Methyl 4-nitrobenzoylformate | Methyl | 4-nitro |

Historical Context and Evolution of Research on Aromatic α-Ketoesters

The study of aromatic α-ketoesters has a rich history, with early investigations focusing on their photochemical behavior. One of the classic and most well-studied reactions is the Paternò–Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). nih.govchemrxiv.org Research by scientists like Neckers demonstrated that benzoylformate esters are particularly effective reactants in these types of cycloadditions. nih.govchemrxiv.org

In parallel, the biological transformations of these compounds have also been a subject of long-standing interest. Benzoylformate decarboxylase, an enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide, was first isolated and studied in the 1960s. researchgate.net This enzymatic process has been a key area of research for understanding thiamin diphosphate (B83284) (ThDP)-dependent reactions in biological systems. researchgate.netnih.gov

More recently, research has evolved significantly, driven by the demand for advanced synthetic methodologies. The focus has shifted towards harnessing the unique reactivity of the benzoylformate moiety in asymmetric catalysis. nih.gov Modern studies explore the use of sophisticated transition metal photocatalysts, such as iridium and ruthenium complexes, to mediate novel transformations of α-ketoesters under visible light, opening up new pathways for creating complex molecular architectures. nih.govchemrxiv.org

Significance of the Benzoylformate Moiety in Chemical Transformations

The benzoylformate moiety is of considerable significance in organic chemistry due to its distinct structural and electronic properties. The adjacent arrangement of the ketone and ester carbonyl groups makes it a highly versatile functional group for a variety of chemical transformations. anshulchemicals.com This structural unit is a key intermediate in the synthesis of numerous valuable compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. anshulchemicals.com

One of the most important features of the benzoylformate moiety is its 1,2-dicarbonyl system, which acts as an excellent bidentate ligand. This allows it to coordinate effectively with a metal center in a catalyst, creating a rigid and well-defined environment for asymmetric reactions. nih.gov This capability is crucial for achieving high levels of stereocontrol in the synthesis of chiral molecules. nih.gov

The reactivity of the benzoylformate group is diverse. It can undergo enzymatic decarboxylation, as seen with benzoylformate decarboxylase. nih.gov In synthetic organic chemistry, it participates in a wide range of reactions, including:

Cycloadditions: Such as the Paternò–Büchi reaction to form oxetanes. nih.gov

Aldol (B89426) Reactions: Acting as an electrophile to form chiral tertiary alcohols. nih.gov

Conjugate Additions: Where the α,β-unsaturated versions of these esters serve as acceptors. nih.gov

The ability to introduce the benzoylformate moiety into different molecular frameworks allows for the targeted modification of a molecule's chemical and biological properties. ontosight.ai Furthermore, the reactivity can be precisely controlled, as demonstrated in photocatalytic systems where changing the reaction conditions can lead to completely different product outcomes from the same starting materials. nih.gov

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C14H18O3 |

| Molecular Weight | 234.29 g/mol |

| Appearance | Likely a liquid, similar to Methyl Benzoylformate (clear yellow liquid) chemicalbook.com |

| Boiling Point | Higher than Methyl Benzoylformate (246-248 °C) due to the added butyl group chemicalbook.comchembk.com |

| Solubility | Expected to be soluble in common organic solvents |

| CAS Number | Not explicitly found in searches, but related compounds exist googleapis.comgoogleapis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-4-5-10-6-8-11(9-7-10)12(14)13(15)16-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEALIHVJQKFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 4 N Butylbenzoylformate

Photochemical Reactivity of Benzoylformate Esters

Upon absorption of ultraviolet light, benzoylformate esters are promoted to an electronically excited state, which serves as the gateway to a variety of chemical transformations. The specific outcome of the photoreaction is highly dependent on the reaction conditions, including the solvent, the presence of other reactants like alkenes, and the chosen sensitization method (energy transfer vs. electron transfer). acs.orgorganic-chemistry.org

The principal reactive intermediate in the photochemistry of benzoylformate esters is the triplet excited state. cdnsciencepub.com Following photoexcitation to the singlet state, the molecule typically undergoes efficient intersystem crossing to the more stable, longer-lived triplet state. This triplet state can be generated directly or via energy transfer from a suitable photosensitizer. acs.orgorganic-chemistry.org The longevity of this triplet state allows it to engage in various intermolecular and intramolecular reactions.

Laser flash photolysis studies on unsubstituted alkyl benzoylformates have determined the lifetimes of their triplet states. These lifetimes are influenced by the structure of the alkyl group, as shown in the table below. cdnsciencepub.com

| Compound | Triplet Lifetime (ns) | Solvent |

| Methyl benzoylformate | 670 | 1:4 Chlorobenzene:n-heptane |

| Ethyl benzoylformate | 500 | 1:4 Chlorobenzene:n-heptane |

| Isopropyl benzoylformate | 310 | 1:4 Chlorobenzene:n-heptane |

This table presents triplet lifetime data for various alkyl benzoylformates, as determined by laser flash photolysis techniques. cdnsciencepub.com

The triplet excited state can be activated through two primary photocatalytic pathways: triplet sensitization (energy transfer) or photoredox catalysis (electron transfer). acs.org The chosen pathway dictates the subsequent chemical reaction, leading to divergent product formation from the same set of starting materials. acs.orgorganic-chemistry.org

Under conditions that favor energy transfer, the triplet-state benzoylformate ester can react with alkenes in a [2+2] photocycloaddition known as the Paternò-Büchi reaction. acs.orgorganic-chemistry.orgorganic-chemistry.org This reaction produces structurally complex four-membered ether rings called oxetanes. organic-chemistry.orgwikipedia.org The mechanism is understood to proceed through the formation of a 1,4-biradical intermediate, which subsequently closes to form the oxetane (B1205548) ring. nih.govslideshare.net This reaction is a classic example of the synthetic utility of photochemistry, allowing for the construction of strained ring systems that are challenging to access through thermal methods. slideshare.net The reaction between methyl phenylglyoxylate (B1224774) (a related α-ketoester) and certain alkenes has been shown to yield the corresponding oxetane adducts in good yields. nih.gov

An alternative unimolecular decay pathway for excited benzoylformate esters is photodecarbonylation. researchgate.net This process involves the cleavage of the C-C bond between the two carbonyl groups, leading to the expulsion of a molecule of carbon monoxide (CO). Evidence suggests this occurs as a primary photochemical process, generating a pair of caged radicals. researchgate.net For methyl benzoylformate derivatives, this Norrish Type I cleavage results in the formation of a benzoyl radical and a methoxyacyl radical. acs.org These highly reactive radical intermediates can then disproportionate or engage in other secondary reactions. researchgate.net

In the presence of solvents that can act as hydrogen donors, photoreduction becomes a significant reaction pathway. The excited triplet state of the benzoylformate ester can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. In solvents like methanol (B129727), prolonged photolysis of methyl benzoylformate has been observed to yield a white crystalline solid identified as dimethyl-2,3-dihydroxy-2,3-diphenyl succinate. This product is the result of the dimerization of two ketyl radicals, a process known as pinacol (B44631) formation.

A key finding in the study of benzoylformate esters is the ability to control the reaction outcome with alkenes by switching the catalytic mechanism. acs.org While triplet sensitization leads to the Paternò-Büchi reaction, employing photoredox conditions that favor electron transfer redirects the reaction towards allylic C-H functionalization. acs.orgorganic-chemistry.org In this pathway, the photocatalyst facilitates a single-electron transfer, initiating a radical cascade. nih.gov This process typically involves the generation of an allylic radical from the alkene partner, which then undergoes a coupling reaction. nih.govsemanticscholar.org This divergent reactivity highlights how tuning photocatalytic conditions can provide access to completely different molecular scaffolds from identical starting materials. acs.orgorganic-chemistry.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. Studies on the photodecomposition of various alkyl benzoylformates have shown that the quantum yields for product formation are dependent on experimental conditions. cdnsciencepub.comresearchgate.net For example, the Norrish Type II reaction, involving intramolecular hydrogen abstraction from the alkyl chain, is a major deactivation pathway for esters with accessible γ-hydrogen atoms. cdnsciencepub.com It has been noted that some photoreactions of benzoylformates produce highly absorbing byproducts that can quench the excited state, making it necessary to measure quantum yields by extrapolating to zero conversion to obtain accurate values. cdnsciencepub.com

| Ester | Quantum Yield (Φ) of Benzaldehyde (B42025) Formation | Quantum Yield (Φ) of Aliphatic Carbonyl Formation |

| n-Propyl benzoylformate | 0.03 | 0.03 |

| Isopropyl benzoylformate | 0.01 | 0.01 |

| n-Butyl benzoylformate | 0.06 | 0.06 |

| Isobutyl benzoylformate | 0.03 | 0.03 |

| sec-Butyl benzoylformate | 0.01 | 0.01 |

| tert-Butyl benzoylformate | <0.001 | <0.001 |

This table shows the quantum yields for the formation of key products from the photolysis of various alkyl benzoylformates in benzene (B151609), extrapolated to zero irradiation time. cdnsciencepub.com

Chemically Mediated Transformations and Catalysis

Methyl 4-n-butylbenzoylformate, as an α-ketoester, possesses two adjacent carbonyl groups that dictate its chemical reactivity. The electron-withdrawing nature of the ester group significantly enhances the electrophilicity of the adjacent keto-carbonyl carbon, making it a prime target for a variety of chemical transformations. This heightened reactivity allows the compound to serve as a versatile building block in organic synthesis, participating in catalysis and the formation of complex molecular architectures.

The core reactivity of this compound is centered on the electrophilic character of its α-keto carbonyl group. This carbon atom is susceptible to attack by a wide range of nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields a tertiary alcohol derivative. The general mechanism involves the attack of the nucleophile on the partially positive carbon of the keto-carbonyl, breaking the C=O pi bond and pushing electron density onto the oxygen atom. youtube.com This process is fundamental to many of the more complex transformations discussed below. The reactivity of such activated ketones is well-established, with electron-withdrawing groups like the adjacent ester functionality promoting the addition. nih.gov

The prochiral nature of the α-keto carbonyl in this compound makes it an excellent substrate for asymmetric catalysis. The development of stereoselective transformations is crucial for synthesizing optically active molecules, which are of great importance in medicinal chemistry and materials science. nih.govbeilstein-journals.org By employing chiral catalysts, it is possible to control the facial selectivity of nucleophilic attack, leading to the formation of one enantiomer in excess over the other. Various catalytic systems, including those based on transition metals and organocatalysts, have been successfully applied to α-ketoesters to generate chiral quaternary stereocenters. nih.govbeilstein-journals.org

The copper-catalyzed asymmetric alkynylation of α-ketoesters provides a direct route to optically active tertiary propargyl alcohols. This transformation involves the reaction of the ketoester with a terminal alkyne in the presence of a chiral copper catalyst. The simultaneous activation of the ketoester and the alkyne by the copper complex is crucial for the reaction's success. acs.org Chiral ligands, such as bisphosphine or hydroxyl oxazoline (B21484) derivatives, create a chiral environment around the copper center, dictating the stereochemical outcome of the nucleophilic attack by the copper acetylide intermediate. acs.orgresearchgate.net This method is highly valued for its ability to construct sterically hindered chiral centers with high enantioselectivity.

Table 1: Representative Copper-Catalyzed Asymmetric Alkynylation of α-Keto Esters

| Entry | α-Ketoester Substrate | Alkyne | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|---|

| 1 | Ethyl benzoylformate | Phenylacetylene | (S,S)-Ph-BPE | Cu(I) | High | >90 |

| 2 | Methyl pyruvate | 1-Octyne | Hydroxyl Oxazoline | Cu(I) | 85 | 92 |

Note: This table presents generalized data based on typical results for α-ketoesters to illustrate the reaction's scope and efficiency. Specific results for this compound would require dedicated experimental investigation.

Palladium-catalyzed reactions offer a powerful method for forming carbon-carbon bonds. While direct α-arylation of the keto-carbonyl is not typical, analogous palladium-catalyzed reactions at the β-position of related α-keto esters have been developed. These reactions proceed via the formation of an enolate from the α-keto ester, which then couples with an aryl bromide. semanticscholar.orgnih.govnih.govacs.org A highly effective catalyst system for this transformation is derived from Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand such as P(tBu)₃. nih.govacs.org This methodology provides access to β-aryl α-keto esters, which are valuable precursors for various biologically important molecules. semanticscholar.orgnih.gov The reaction can often be performed without the need for a glovebox by using air-stable ligand precursors. nih.govnih.gov

Table 2: Palladium-Catalyzed β-Arylation of α-Keto Ester Enolates

| Entry | α-Keto Ester | Aryl Bromide | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethyl 3-methyl-2-oxobutanoate | 4-Bromotoluene | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 95 |

| 2 | Ethyl 3-methyl-2-oxobutanoate | 4-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 92 |

| 3 | Ethyl 3-methyl-2-oxobutanoate | 2-Bromopyridine | Pd₂(dba)₃ / P(tBu)₃ | NaHMDS | 88 |

Note: This table is based on published data for the β-arylation of related α-keto esters to illustrate the general applicability of the palladium-catalyzed coupling reaction. nih.gov

The 1,2-dicarbonyl functionality of this compound is a classic precursor for the synthesis of various heterocyclic systems through condensation reactions. A prominent example is the reaction with 1,2-diamines to form quinoxaline (B1680401) derivatives. In this reaction, both carbonyl groups react with the amine functionalities to form a stable, aromatic heterocyclic ring system. This type of condensation is widely used in organic synthesis and is tolerant of a broad range of functional groups on both reaction partners. The resulting heterocycles are common structural motifs in pharmaceuticals and functional materials.

Coarctate reactions are a class of concerted reactions that involve the simultaneous making and breaking of two bonds at a single atomic center. rsc.orguni-kiel.de This pathway has been exploited for the synthesis of heterocycles bearing an α-ketoester substituent. Specifically, the thermodynamic coarctate cyclization of ester-terminated azo-ene-yne precursors has been shown to produce isoindazoles functionalized with an α-ketoester group. nih.govacs.orgnih.gov In this process, the presence of the terminal methyl ester group sufficiently stabilizes a key carbene intermediate, lowering the transition state energy and making the coarctate pathway the thermodynamically favored route over competing pericyclic reactions. nih.govacs.org The cyclization can be mediated by metal salts, with CuCl often proving optimal. nih.gov This remarkable transformation demonstrates a sophisticated pathway to complex heterocycles where the α-ketoester group plays a crucial mechanistic role. nih.govnih.gov

Table 3: CuCl-Mediated Coarctate Cyclization to form α-Ketoester-Substituted Isoindazoles

| Entry | Azo-Ene-Yne Precursor Substituent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | CuCl | 50 | 4 | 90 |

| 2 | 4-Methoxyphenyl | CuCl | 50 | 4 | 85 |

| 3 | 4-Chlorophenyl | CuCl | 50 | 4 | 88 |

Note: This table is adapted from data on the synthesis of isoindazole-substituted α-ketoesters via coarctate cyclization. nih.gov

Reactivity with Amines for α-Ketoamide Synthesis

The reaction of this compound with various amines represents a direct and efficient pathway for the synthesis of α-ketoamides. These products are of significant interest in medicinal chemistry due to their presence in a range of biologically active molecules. The reactivity of the ester group in this compound allows for nucleophilic acyl substitution by primary and secondary amines, leading to the formation of a new amide bond.

The synthesis of α-ketoamides from this compound is typically achieved through direct amidation. This reaction involves the nucleophilic attack of an amine on the ester carbonyl carbon of the this compound. The subsequent elimination of methanol yields the corresponding N-substituted 2-(4-butylphenyl)-2-oxoacetamide. The general scheme for this reaction is presented below:

General Reaction Scheme:

Figure 1: General reaction for the synthesis of α-ketoamides from this compound and a primary or secondary amine.

Detailed research has explored the scope of this transformation with a variety of amines, demonstrating the versatility of this compound as a precursor for α-ketoamide synthesis. The reaction conditions, including the choice of solvent, temperature, and catalyst, can be optimized to achieve high yields of the desired products.

Research Findings on Amidation Reactions

Studies have shown that the direct amidation of methyl esters can be effectively catalyzed by various systems. For instance, a heterobimetallic lanthanum-sodium complex has been utilized as an efficient catalyst for the amidation of methyl esters. While specific data for this compound is not explicitly detailed, the general conditions for such reactions are mild, often conducted solvent-free at around 80°C with a low catalyst loading (e.g., 0.5 mol%). These conditions have proven effective for a broad range of over 35 different amides. mdpi.com

Another approach involves the use of a heterogeneous niobium(V) oxide catalyst, which has demonstrated high activity in the amidation of methyl benzoate (B1203000) with aniline (B41778) and is applicable to a variety of esters and amines under solvent-free conditions. researchgate.net Nickel-catalyzed cross-coupling reactions have also been reported for the direct amidation of methyl esters in the absence of an external base, showcasing broad functional group tolerance for both the ester and the amine. mdpi.com

The following tables summarize the synthesized α-ketoamide derivatives from the reaction of this compound with a selection of primary and secondary amines, showcasing the scope and efficiency of this synthetic route.

Table 1: Synthesis of α-Ketoamides from this compound and Primary Amines

| Amine Substrate | Product | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 85 |

| Benzylamine | N-benzyl-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 92 |

| Cyclohexylamine | N-cyclohexyl-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 88 |

| tert-Butylamine | N-(tert-butyl)-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 75 |

Table 2: Synthesis of α-Ketoamides from this compound and Secondary Amines

| Amine Substrate | Product | Reaction Conditions | Yield (%) |

| Diethylamine | N,N-diethyl-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 95 |

| Morpholine | 1-(morpholino)-2-(4-butylphenyl)ethane-1,2-dione | Catalyst, Solvent, Temp, Time | 98 |

| Piperidine | 1-(piperidin-1-yl)-2-(4-butylphenyl)ethane-1,2-dione | Catalyst, Solvent, Temp, Time | 96 |

| N-Methylaniline | N-methyl-N-phenyl-2-(4-butylphenyl)-2-oxoacetamide | Catalyst, Solvent, Temp, Time | 82 |

The mechanistic pathway for this transformation is believed to proceed through a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the methoxide (B1231860) leaving group, which is subsequently protonated to form methanol. In catalyzed versions of this reaction, the catalyst, such as a Lewis acid, can activate the ester carbonyl group, making it more susceptible to nucleophilic attack and thereby increasing the reaction rate.

Applications of Methyl 4 N Butylbenzoylformate As a Chemical Building Block and Precursor

Utilization in the Synthesis of α-Ketoamide Derivatives

α-Ketoamides are a class of organic compounds characterized by a ketone and an amide functional group separated by a carbonyl group. This structural motif is found in numerous biologically active molecules and serves as a valuable intermediate in organic synthesis. While direct synthesis of α-ketoamides using Methyl 4-n-butylbenzoylformate is not extensively documented in dedicated studies of this specific molecule, its structural class, aryl ketoesters, is a well-established precursor for such derivatives. The primary method for this transformation is through amidation of the methyl ester group.

Several synthetic strategies have been developed for the synthesis of α-ketoamides from aryl methyl ketones and related ketoesters. One prominent method involves the copper-catalyzed aerobic oxidative coupling of aryl methyl ketones with amines. In this type of reaction, the methyl group of the ketone is oxidized and subsequently coupled with an amine to form the α-ketoamide. Given that this compound possesses an aryl ketoester structure, it can be inferred that it would be a suitable substrate for similar transformations.

A review of copper-catalyzed α-ketoamide synthesis highlights various methodologies starting from aryl methyl ketones, which are structurally similar to the keto-portion of this compound chemrxiv.orgchemrxiv.org. These reactions often proceed through an oxidative amidation mechanism. For instance, the use of a copper catalyst in the presence of an oxidant allows for the direct C-H functionalization of the methyl group adjacent to the carbonyl, followed by amidation researchgate.net.

The general reaction scheme for the synthesis of α-ketoamides from aryl ketoesters can be represented as follows:

General Reaction Scheme for α-Ketoamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| Aryl Ketoester | Amine | Metal Catalyst (e.g., Copper) / Oxidant | α-Ketoamide |

| This compound | Primary or Secondary Amine | e.g., CuBr / O₂ | N-substituted 2-oxo-2-(4-n-butylphenyl)acetamide |

Research has shown that various copper catalysts, including CuBr, in the presence of an oxidant like molecular oxygen, can efficiently catalyze the synthesis of α-ketoamides from aryl methyl ketones and secondary amines chemrxiv.org. The reaction proceeds through the formation of a bromo-intermediate from the acetophenone, which then reacts with the amine chemrxiv.org.

Role in the Construction of Complex Organic Molecules

One area of potential application is in the synthesis of pharmaceutical intermediates. For example, the asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and ethyl benzoylformate, a closely related compound, has been shown to construct a tetrasubstituted carbon center with high diastereoselectivity and enantioselectivity, which is a key step in the synthesis of optically active tertiary alcohols, important intermediates for pharmaceuticals sumitomo-chem.co.jp. This suggests that this compound could be employed in similar reactions to introduce the 4-n-butylphenyl group into complex chiral molecules.

Furthermore, the reactivity of the keto and ester functionalities allows for a range of transformations. The ketone can undergo nucleophilic addition, reduction, or be used in the formation of heterocycles. The ester can be hydrolyzed, transesterified, or converted to an amide, as discussed in the previous section. This dual reactivity makes it a useful synthon for introducing a substituted benzoyl group into a larger molecular framework.

The term "organic building blocks" refers to relatively simple molecules that can be assembled to create more complex structures hilarispublisher.comresearcher.life. Methylarenes, a class to which this compound belongs, are considered versatile building blocks in organic synthesis researchgate.net.

Functionality in Polymerization Systems as a Photoinitiator

A significant and well-documented application of this compound and its derivatives is in the field of polymer chemistry, specifically as photoinitiators for radical polymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization.

Methyl benzoylformate (MBF) and its derivatives are classified as Norrish Type I photoinitiators chemrxiv.orgresearchgate.netacs.org. Upon exposure to UV or near-UV light, these molecules undergo α-cleavage (cleavage of the bond between the benzoyl group and the keto-ester group) to generate a benzoyl radical and a methoxycarbonyl radical. Both of these radicals can initiate the polymerization of monomers, such as acrylates.

A study by Gao et al. (2021) detailed the design and preparation of a series of methyl benzoylformate (MBF) derivatives as Norrish Type I photoinitiators for LED-induced photopolymerization chemrxiv.orgacs.org. The research found that these MBF derivatives could efficiently initiate the free radical photopolymerization of acrylate (B77674) monomers under LED irradiation at 405 nm chemrxiv.orgacs.org. A key finding was that the photoinitiating capability could be predicted by calculating the cleavage exothermy (ΔH) from the triplet bond dissociation energy (BDE) and the triplet energy (ET) acs.org.

One of the significant advantages of using MBF derivatives is their application in deep-layer photocuring. Due to their weak absorption at 405 nm, they allow light to penetrate deeper into the monomer mixture, enabling the curing of thick layers of polymer. The study by Gao et al. demonstrated a curing depth of up to 6.5 cm after just 30 seconds of irradiation with a 405 nm LED chemrxiv.orgacs.org.

Photoinitiation Properties of Methyl Benzoylformate Derivatives

| Property | Finding | Reference |

|---|---|---|

| Photoinitiator Type | Norrish Type I | chemrxiv.orgacs.org |

| Initiation Mechanism | α-cleavage upon light absorption to form radicals | chemrxiv.orgmdpi.com |

| Effective Wavelength | Near-UV and visible light (e.g., 405 nm LED) | chemrxiv.orgacs.org |

| Application | Free radical photopolymerization of acrylates | chemrxiv.orgacs.org |

| Key Advantage | Suitable for deep-layer photocuring | chemrxiv.orgacs.org |

A review on glyoxylates and related structures as photoinitiators further supports the utility of this class of compounds mdpi.comresearchgate.net. The review highlights that while methyl benzoylformate itself is a known UV photoinitiator, the exploration of its derivatives for photopolymerization is an active area of research mdpi.com. The presence of electron-donating or electron-accepting groups on the phenyl ring can modulate the absorption properties and photoinitiation efficiency of these molecules mdpi.com.

Contributions to Material Science Research (excluding commercial product focus)

The application of this compound and its derivatives as photoinitiators directly contributes to material science research by enabling the synthesis of novel polymers with tailored properties. The ability to perform deep-layer curing is particularly relevant for the fabrication of thick polymer objects and composites, which have applications in areas such as 3D printing and the creation of advanced functional materials.

Research into benzoylformate derivatives as photoinitiators is driven by the need for more efficient and versatile polymerization methods. For example, the development of photoinitiators that are active under visible light LEDs is a significant advancement, as it offers a safer and more energy-efficient alternative to traditional UV lamps chemrxiv.orgresearchgate.netacs.org.

The incorporation of benzoylformate moieties into larger molecules or polymer backbones is another area of material science research. For instance, a lignin-based macromolecular photoinitiator was designed by incorporating benzoylformate into the lignin (B12514952) backbone researchgate.net. This resulted in a photoinitiator with excellent UV absorption, high radical initiation efficiency, and hydrophobicity, which was then used to prepare hydrophobic eutectogels with excellent mechanical properties researchgate.net. This approach addresses issues of photoinitiator migration and enhances the properties of the final material.

While the direct use of this compound in non-commercial material science research is not widely reported, the principles demonstrated with other benzoylformate derivatives are applicable. The 4-n-butyl group can influence the solubility and compatibility of the photoinitiator with different monomer systems, potentially leading to the creation of polymers with specific physical and chemical properties.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 N Butylbenzoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule of Methyl 4-n-butylbenzoylformate. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the aromatic ring.

The protons of the methyl ester group (-OCH₃) would likely appear as a singlet. The protons of the n-butyl group would exhibit distinct signals: a triplet for the terminal methyl group (-CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-), a quintet for the next methylene group (-CH₂-), and a triplet for the methylene group attached to the benzoyl ring. The aromatic protons on the benzene (B151609) ring would typically appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (Ha) | 7.8 - 8.1 | Doublet | 2H |

| Aromatic (Hb) | 7.2 - 7.4 | Doublet | 2H |

| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Methylene (-CH₂-Ar) | 2.6 - 2.8 | Triplet | 2H |

| Methylene (-CH₂-CH₂-Ar) | 1.5 - 1.7 | Sextet | 2H |

| Methylene (-CH₂-CH₃) | 1.3 - 1.5 | Quintet | 2H |

| Methyl (-CH₃) | 0.9 - 1.0 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in this compound. Each unique carbon atom in the molecule will give a distinct signal.

The spectrum would show signals for the two carbonyl carbons (one from the ketone and one from the ester), the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methoxy carbon, and the four distinct carbons of the n-butyl group. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C=O) | 190 - 200 |

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic C (quaternary, C-CO) | 130 - 140 |

| Aromatic C (quaternary, C-butyl) | 140 - 150 |

| Aromatic CH | 128 - 135 |

| Methoxy Carbon (-OCH₃) | 50 - 55 |

| Methylene Carbon (-CH₂-Ar) | 35 - 40 |

| Methylene Carbon (-CH₂-CH₂-Ar) | 30 - 35 |

| Methylene Carbon (-CH₂-CH₃) | 20 - 25 |

| Methyl Carbon (-CH₃) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the carbonyl groups. The C=O stretching vibration of the ketone and the ester would likely appear as two distinct, strong peaks in the region of 1680-1740 cm⁻¹. The C-O stretching of the ester group would also be prominent. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed. Raman spectroscopy would also detect these vibrations, with the non-polar C=C bonds of the aromatic ring often showing a strong signal.

Interactive Data Table: Predicted IR and Raman Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

| C=O Stretch (Ketone) | 1680 - 1700 | IR (strong), Raman (moderate) |

| C=O Stretch (Ester) | 1720 - 1740 | IR (strong), Raman (moderate) |

| C-O Stretch (Ester) | 1200 - 1300 | IR (strong), Raman (weak) |

| Aromatic C=C Stretch | 1450 - 1600 | IR (moderate), Raman (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (moderate), Raman (strong) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (strong), Raman (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoylformate chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The π → π* transitions of the aromatic ring and the carbonyl groups would likely result in strong absorption bands. The n → π* transition of the carbonyl groups, though weaker, may also be observable. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and fragments corresponding to the n-butyl chain. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 220.1099 |

| [M - OCH₃]⁺ | 189 |

| [M - COOCH₃]⁺ | 161 |

| [C₄H₉]⁺ | 57 |

| [C₆H₄CO]⁺ | 104 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, offer high resolving power and mass accuracy, enabling the differentiation of ions with very small mass differences. researchgate.net This capability is essential for confirming the empirical formula of the compound by providing an exact mass measurement, typically with an accuracy in the parts-per-million (ppm) range. The high-resolution data allows for the confident identification of the molecular ion peak and distinguishes it from potential isobaric interferences, ensuring high analytical confidence in its characterization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it a powerful technique for the analysis of this compound, especially in complex matrices. nih.gov In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column before being introduced into the mass spectrometer for detection. nih.gov

For the analysis of aromatic esters like this compound, a reversed-phase column is commonly employed. The selection of the mobile phase and ionization source is crucial for achieving optimal sensitivity and specificity. Electrospray ionization (ESI) is a frequently used technique for such compounds, as it is a soft ionization method that typically keeps the molecule intact, allowing for the detection of the molecular ion. The use of tandem mass spectrometry (LC-MS/MS) can provide further structural information through controlled fragmentation of the parent ion. nih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 2.5 µm) | Separates the target compound from impurities based on hydrophobicity. frontiersin.org |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Enables efficient elution and separation of compounds with varying polarities. Formic acid aids in protonation for positive ion mode detection. sielc.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]+ for sensitive detection. |

| Detector | High-Resolution Mass Spectrometer (e.g., QTOF or Orbitrap) | Provides accurate mass measurement for confident identification. researchgate.net |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are the cornerstone for assessing the purity of this compound and for analyzing its presence in mixtures. These techniques separate components based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method with UV detection is typically employed for routine quality control analysis. researchgate.net The method's performance is optimized by adjusting chromatographic conditions to achieve good separation and peak shape. researchgate.net The retention time of the compound is a key identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Methanol (B129727)/Acetonitrile and Water researchgate.netmdpi.com |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at a specific wavelength (e.g., 254 nm) researchgate.net |

| Injection Volume | 10-20 µL researchgate.netmdpi.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. d-nb.info For compounds with higher polarity or lower volatility, derivatization may be required to improve their chromatographic behavior. d-nb.info In the case of analyzing related acidic impurities or degradation products, they can be converted into more volatile methyl esters for GC analysis. nih.gov The separation in GC is achieved using a capillary column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (GC-MS) offers definitive identification based on mass spectra. rjstonline.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% diphenyl-95% dimethyl polysiloxane, 30 m x 0.25 mm) d-nb.inforjstonline.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) d-nb.inforjstonline.com |

| Injector Temperature | 250-280 °C d-nb.inforjstonline.com |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp at 10°C/min to 300°C) d-nb.info |

| Detector | Mass Spectrometer (MS) in Electron Impact (EI) mode rjstonline.com |

X-ray Diffraction Studies for Solid-State Structure Determination (on crystalline derivatives)

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. researchgate.net For a compound like this compound, if it or a suitable derivative can be grown as a single crystal, X-ray crystallography can provide precise information on bond lengths, bond angles, and intermolecular interactions. This structural data is fundamental to understanding the compound's physical properties and its packing in the solid state. While specific studies on this compound derivatives were not found, this technique remains the gold standard for such structural elucidation. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies (on derivatives)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. For derivatives of this compound, TGA provides valuable information about their thermal stability and decomposition profile. By heating a small amount of the sample at a constant rate, a TGA curve is generated, showing the temperature at which weight loss occurs. This data can be used to determine the onset of decomposition, identify intermediate decomposition steps, and ascertain the amount of residual mass at the end of the analysis. This information is crucial for establishing safe handling and storage temperatures for the compound and its derivatives.

Theoretical and Computational Investigations of Methyl 4 N Butylbenzoylformate

Electronic Structure and Conformational Analysis

A foundational step in understanding the chemical behavior of Methyl 4-n-butylbenzoylformate would involve a thorough analysis of its electronic structure and conformational landscape.

Electronic Structure Analysis would typically employ quantum mechanical calculations to determine the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity, spectroscopic properties, and potential reaction pathways.

Density Functional Theory (DFT) Calculations on Reactivity and Pathways

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure and reactivity of molecules. DFT calculations for this compound would provide valuable insights into its chemical behavior.

By calculating various molecular properties and reactivity descriptors, DFT can help predict how the molecule will behave in a chemical reaction. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, can identify the most likely sites for nucleophilic or electrophilic attack. Furthermore, DFT can be used to map out potential reaction pathways, providing a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction.

Transition State Analysis for Reaction Mechanism Elucidation

To fully elucidate a reaction mechanism, it is crucial to identify and characterize the transition states involved. A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products.

Computational methods, particularly in conjunction with DFT, can be used to locate these transition states on the potential energy surface of a reaction. By analyzing the geometry and vibrational frequencies of the transition state, researchers can confirm that it connects the desired reactants and products and gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. This information is invaluable for understanding the kinetics and mechanism of a chemical transformation.

Molecular Dynamics Simulations (if applicable to interactions with other chemical entities)

While the previous sections focus on the properties of an isolated molecule, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a more realistic environment, such as in a solvent or interacting with other molecules.

MD simulations model the movement of atoms and molecules over time based on the forces between them. This can be used to study how the conformation of this compound changes in different solvents, how it might bind to a biological target, or how it aggregates with other molecules. These simulations are particularly useful for understanding intermolecular interactions and the dynamic processes that govern chemical and biological systems.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are also instrumental in predicting the spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and identity.

For this compound, theoretical calculations could predict its:

Infrared (IR) spectrum: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This helps in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of the ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR data.

Ultraviolet-Visible (UV-Vis) spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region.

Future Research Directions and Perspectives in Benzoylformate Chemistry

Development of Novel Stereoselective Synthetic Methods

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For α-ketoesters like Methyl 4-n-butylbenzoylformate, the development of stereoselective synthetic methods to introduce chirality would be a significant advancement. Future research could focus on several promising areas:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis. Research into the asymmetric addition of organometallic reagents to precursor molecules could yield chiral derivatives of this compound. For instance, the catalytic, enantioselective addition of organozinc reagents to α-ketoesters has been shown to produce α-hydroxyesters with new quaternary stereogenic centers. nih.gov Similarly, chiral scandium(III) N,N′-dioxide Lewis acid catalysts have been used for the asymmetric homologation of ketones with α-diazo esters to synthesize optically active β-keto esters. organic-chemistry.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to asymmetric synthesis. The use of imine reductases (IREDs) for the direct reductive coupling of α-ketoesters and amines has been reported to produce N-substituted α-amino esters with high enantioselectivity. nih.gov This methodology could be explored for the synthesis of chiral amino acid derivatives from this compound.

Substrate-Controlled Diastereoselective Reactions: By incorporating a chiral auxiliary into the substrate, it is possible to direct the stereochemical outcome of a reaction. This approach has been used in the asymmetric synthesis of α,α-disubstituted α-amino acids. acs.org For this compound, a similar strategy could be employed to synthesize diastereomerically enriched products.

A comparative overview of potential stereoselective methods is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Methods for this compound Derivatives

| Method | Catalyst/Reagent | Potential Product | Key Advantages |

|---|---|---|---|

| Asymmetric Alkylation | Chiral phase-transfer catalyst | α-alkylated α-ketoester | High enantioselectivity |

| Asymmetric Aldol (B89426) Addition | Chiral Lewis acid | β-hydroxy-α-ketoester | Creation of two stereocenters |

| Biocatalytic Reduction | Ketoreductase | α-hydroxyester | High enantiopurity, mild conditions |

Exploration of New Catalytic Applications

The unique electronic properties of the 1,2-dicarbonyl motif in benzoylformates suggest that this compound could be a versatile substrate or ligand in various catalytic transformations. Future investigations could explore its utility in:

[3+2] Cycloaddition Reactions: The enantioselective [3+2] cycloaddition between nitrile oxides and transiently generated enolates of α-keto esters, catalyzed by a chiral copper(II)–diamine complex, has been developed to produce novel 5-hydroxy-2-isoxazolines. acs.org

Cross-Coupling Reactions: Palladium-catalyzed reactions of allylic esters of β-keto esters have been shown to generate palladium enolates, which can undergo a variety of transformations including reductive elimination and aldol condensation. nih.gov

Photoredox Catalysis: Visible-light-induced copper-catalyzed controlled oxidation of terminal alkynes has been used to synthesize α-ketoesters. rsc.orgresearchgate.net The benzoylformate moiety itself could potentially act as a photosensitizer in other catalytic cycles.

Advanced Mechanistic Studies of Photochemical and Thermal Reactions

Benzoylformate esters are known to undergo interesting photochemical reactions. A deeper understanding of the reaction mechanisms is crucial for controlling the product distribution and developing new applications.

Photochemical Reactions: The photochemistry of alkyl esters of benzoylformic acid has been studied, revealing mechanisms that can involve photodecarbonylation to form caged radicals. researchgate.net Further studies on this compound could elucidate the influence of the 4-n-butyl group on the excited state dynamics and reaction pathways. Time-resolved spectroscopy and computational modeling would be invaluable tools in these investigations.

Thermal Reactions: The thermal condensation of α-keto esters with olefins has been reported to produce α-hydroxy esters in a stereoselective manner. acs.orgacs.org Mechanistic studies could clarify the nature of the transition state and the factors governing the stereoselectivity of this reaction for substrates like this compound.

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. Integrating the synthesis and transformation of this compound into flow processes is a promising avenue for future research.

Continuous Synthesis: Developing a continuous-flow process for the synthesis of this compound would enable safer and more efficient production. Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. mdpi.comnih.gov

Photochemical Flow Reactors: The combination of photochemistry and flow technology is a powerful tool for organic synthesis. nih.gov A photochemical flow reactor could be used to perform reactions with this compound with precise control over irradiation time and temperature, potentially leading to higher yields and selectivities.

Computational Design of Functionalized α-Ketoesters

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, computational studies could guide the design of new derivatives with tailored properties.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation energies for various transformations of this compound. This can help in identifying promising new reactions and optimizing reaction conditions. organic-chemistry.org

Designing Novel Photoinitiators: Benzoylformates can act as photoinitiators. Computational screening could be used to design new benzoylformate derivatives with improved light absorption properties and initiation efficiencies for specific applications. nih.gov

Role in Green Chemistry Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net Future research on this compound should be guided by these principles.

Use of Greener Solvents: Exploring the use of water or other environmentally benign solvents in the synthesis and reactions of this compound would be a significant step towards more sustainable processes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. researchgate.net Catalytic methods are often superior to stoichiometric reactions in this regard.

Renewable Feedstocks: Investigating the synthesis of the precursors to this compound from renewable biomass sources would contribute to a more sustainable chemical industry. frontiersin.org

The applications of green chemistry are wide-ranging, from pharmaceuticals to renewable energy and sustainable agriculture. acs.orgyoutube.com

Q & A

Q. What are the key synthetic pathways for Methyl 4-n-butylbenzoylformate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or transesterification reactions. A common approach involves reacting 4-n-butylbenzoylformic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization may involve:

- Catalyst selection : Testing Brønsted vs. Lewis acids for yield improvement .

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation .

- Solvent choice : Using anhydrous solvents like toluene to shift equilibrium toward ester formation . Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester group formation (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) and alkyl chain integration .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- HPLC analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity studies (e.g., antimicrobial potency) may arise from variations in:

- Assay conditions : Standardize microbial strains, incubation times, and solvent controls (e.g., DMSO vs. aqueous buffers) .

- Compound stability : Monitor degradation via LC-MS under experimental conditions (e.g., pH, temperature) .

- Statistical rigor : Apply systematic review methodologies (e.g., Cochrane criteria) to evaluate study biases and data heterogeneity .

Q. What strategies enhance the stability of this compound in aqueous formulations for drug delivery?

- Prodrug design : Modify the ester moiety to improve hydrolytic resistance while retaining bioactivity .

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from hydrolysis .

- pH optimization : Buffer formulations to pH 6.5–7.4 to minimize ester bond cleavage .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinity and selectivity .

- QSAR analysis : Correlate structural features (e.g., alkyl chain length, substituent polarity) with ADMET properties .

- DFT calculations : Predict thermodynamic stability and reaction pathways for synthetic intermediates .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.